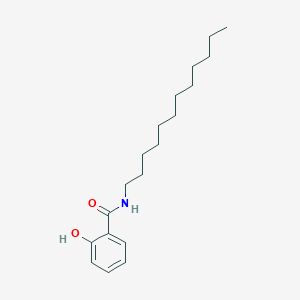
2-(3-Bromo-phenyl)-N-propyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-phenyl)-N-propyl-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-N-propyl-acetamide typically involves the reaction of 3-bromoaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or another suitable organic solvent
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(3-Bromo-phenyl)-N-propyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of 3-bromo-benzoic acid
Reduction: Formation of 2-(3-bromo-phenyl)-N-propyl-amine
Substitution: Formation of various substituted phenyl derivatives
科学研究应用
2-(3-Bromo-phenyl)-N-propyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-phenyl)-N-propyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-phenyl)-N-propyl-acetamide
- 2-(3-Chloro-phenyl)-N-propyl-acetamide
- 2-(3-Iodo-phenyl)-N-propyl-acetamide
Uniqueness
2-(3-Bromo-phenyl)-N-propyl-acetamide is unique due to the presence of the bromine atom at the meta position on the phenyl ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds with different halogen substitutions or positions.
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-N-propylacetamide |
InChI |
InChI=1S/C11H14BrNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14) |
InChI 键 |
WFBOFRRGMFEBEO-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)CC1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


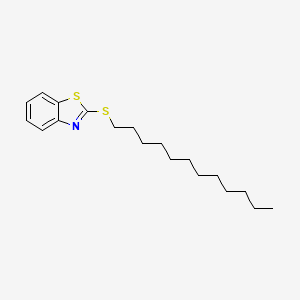
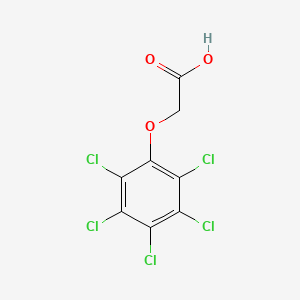
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15081841.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)
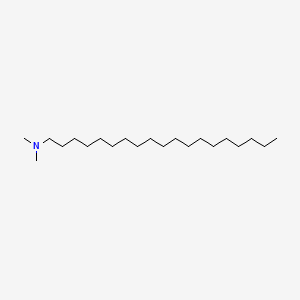

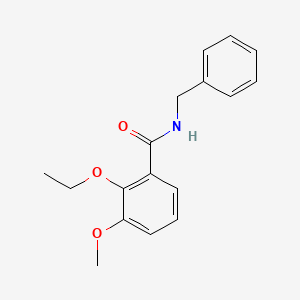
![1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B15081873.png)
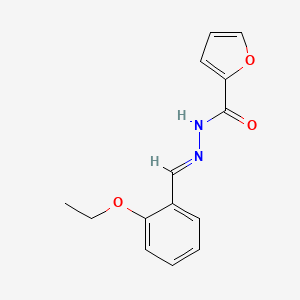

![3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15081890.png)
